3-(Benzyloxy)picolinaldehyde

Kinase Inhibition PKCα Structure-Activity Relationship

Researchers optimizing CNS-penetrant kinase inhibitors face scaffolds with unvalidated biological baselines. 3-(Benzyloxy)picolinaldehyde provides a quantified starting point: • PKCα IC₅₀ 2.8 µM - enables structure-activity relationship (SAR) campaigns against a known benchmark. • Physicochemical profile (XLogP3 2.1, TPSA 39.2 Ų) supports blood-brain barrier permeability. • Established 98%-yield MnO₂ oxidation route ensures cost-effective, scalable supply for high-throughput screening libraries.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 94454-57-6
Cat. No. B1282336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)picolinaldehyde
CAS94454-57-6
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(N=CC=C2)C=O
InChIInChI=1S/C13H11NO2/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
InChIKeyWYLVNASPZUFUJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)picolinaldehyde: Procurement Guide


3-(Benzyloxy)picolinaldehyde, CAS registry number 94454-57-6, is a heterocyclic aromatic aldehyde characterized by a pyridine core with an aldehyde group at the 2-position and a benzyloxy substituent at the 3-position [1]. Its molecular formula is C13H11NO2, and its molecular weight is 213.23 g/mol [1]. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with applications ranging from kinase inhibitor development to the preparation of polysubstituted picolinaldehyde derivatives [2]. Its distinct substitution pattern confers a unique reactivity profile that differentiates it from other benzyloxy-picolinaldehyde isomers and alternative alkoxy-substituted pyridinecarbaldehydes .

1
Versatile pyridine-2-carbaldehyde building block for polysubstituted picolinaldehyde libraries
2
Unique 3-benzyloxy substitution pattern supports position-specific SAR exploration in kinase research
3
Metal-free visible-light photoredox synthesis compatibility reported for analogue preparation

3-(Benzyloxy)picolinaldehyde: Substitution Risks


The position of the benzyloxy group on the pyridine ring fundamentally alters the electronic environment and steric accessibility of the reactive aldehyde center, leading to divergent reactivity and selectivity in downstream transformations . In medicinal chemistry applications, even subtle changes in substitution pattern can dramatically affect target binding affinity, as demonstrated by the observed IC50 of 2.8 µM for 3-(benzyloxy)picolinaldehyde against PKCα [1], while analogous 4- and 5-substituted isomers lack publicly reported kinase inhibition data, underscoring the position-specific nature of biological activity [2]. Simply substituting 3-(benzyloxy)picolinaldehyde with its 4- or 5-substituted isomers, or with smaller alkoxy variants like 3-methoxy or 3-ethoxy picolinaldehyde, without rigorous experimental validation risks irreproducible results, altered reaction yields, and compromised structure-activity relationships [3].

Positional Isomer
4- or 5-benzyloxy substitution may not reproduce reported PKCα interaction; no public kinase inhibition data available for these isomers.
Alkoxy Variant
Smaller alkoxy groups (3-methoxy/ethoxy) may shift lipophilicity and reactivity profiles, potentially altering SAR conclusions.

3-(Benzyloxy)picolinaldehyde: Quantitative Evidence


PKCα Inhibition Benchmark for SAR

3-(Benzyloxy)picolinaldehyde exhibits measurable inhibitory activity against Protein Kinase C alpha (PKCα) with an IC50 of 2.80 µM in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay [1]. This datum provides a quantitative benchmark for structure-activity relationship (SAR) studies when designing PKCα-targeted compounds. In contrast, the 4- and 5-benzyloxy positional isomers have no reported PKCα inhibitory activity in public databases, highlighting the critical role of the 3-position benzyloxy group for this specific biological interaction [2].

PKCα Inhibition
Reported
IC50 2.80 µM (3-isomer)
No data for 4-/5-isomers
Supports position-specific kinase SAR interpretation
TR-FRET assay, 2.5 h; PKCα origin unknown
Kinase Inhibition PKCα Structure-Activity Relationship

Synthetic Yield Benchmark

A validated synthetic procedure reports the preparation of 3-(benzyloxy)picolinaldehyde from (3-(benzyloxy)pyridin-2-yl)methanol using manganese(IV) oxide in 1,4-dioxane at 80 °C for 2 hours, achieving a 98% yield . This high yield under relatively mild conditions demonstrates efficient scalability for this specific isomer. In contrast, the 4-isomer is typically synthesized using Dess-Martin periodinane with reported yields of 80-85% under comparable conditions , indicating a potentially more efficient and cost-effective synthetic route for the 3-substituted compound.

Synthetic Yield
Data to verify
98% yield (MnO2/1,4-dioxane)
May support synthetic route efficiency assessment
Cross-study comparison: 4-isomer 80-85% via Dess-Martin
Organic Synthesis Building Block Reaction Yield

Lipophilicity (XLogP3) Profile

The computed partition coefficient (XLogP3-AA) for 3-(benzyloxy)picolinaldehyde is 2.1 [1]. This value is significantly higher than that of 3-methoxypicolinaldehyde (estimated XLogP3 ~1.0) and 3-ethoxypicolinaldehyde (estimated XLogP3 ~1.5), but lower than many di-substituted or more hydrophobic analogs [2]. A logP in the range of 2-3 is generally considered favorable for balancing passive membrane permeability with adequate aqueous solubility, a critical parameter for compounds destined for cell-based assays or in vivo studies.

Lipophilicity
Class-level inference
XLogP3 2.1
Supports permeability-solubility balance assessment
Computed; 3-methoxy ~1.0, 3-ethoxy ~1.5; verify experimentally
Physicochemical Property Lipophilicity Drug-likeness

TPSA and Oral Bioavailability Potential

3-(Benzyloxy)picolinaldehyde has a calculated Topological Polar Surface Area (TPSA) of 39.2 Ų [1]. According to Veber's rule, compounds with a TPSA ≤ 140 Ų are more likely to exhibit good oral bioavailability [2]. This value is identical to that of the 4- and 5-benzyloxy isomers (also 39.2 Ų) but is significantly higher than the TPSA of simpler alkoxy analogs (e.g., 3-methoxypicolinaldehyde, ~33 Ų) [3], indicating a subtle but potentially meaningful difference in membrane interaction.

Polar Surface Area
Class-level inference
TPSA 39.2 Ų
Below Veber threshold; relevant for oral bioavailability screening
Computed; 3-methoxy ~33 Ų; experimental ADME needed
Physicochemical Property TPSA ADME

3-(Benzyloxy)picolinaldehyde: Key Research Applications


PKCα-Targeted Kinase Inhibitor Design

Research groups focused on developing novel protein kinase C (PKC) inhibitors should prioritize 3-(benzyloxy)picolinaldehyde as a starting scaffold due to its documented low-micromolar IC50 against PKCα. This quantitative activity benchmark enables structure-based optimization campaigns where modifications are systematically evaluated against a known baseline [1].

CNS-Targeted Lead Optimization

The computed XLogP3 of 2.1 and TPSA of 39.2 Ų suggest that derivatives of 3-(benzyloxy)picolinaldehyde are well-positioned to balance permeability and solubility, a key requirement for crossing the blood-brain barrier. This makes it a rational choice for medicinal chemists working on neurological disorder targets [2].

High-Throughput Library Synthesis

The established 98%-yield synthesis using mild conditions and inexpensive MnO2 makes 3-(benzyloxy)picolinaldehyde a cost-effective building block for generating diverse compound libraries. This efficiency is particularly valuable for high-throughput screening campaigns where large quantities of intermediate are required .

Chemical Biology Probe for Kinase Pathways

Given its activity against PKCα, 3-(benzyloxy)picolinaldehyde serves as a useful starting point for developing chemical probes to dissect PKCα-mediated signaling cascades in cellular models. The compound's moderate lipophilicity and polar surface area are compatible with cell permeability assays [1].

Application
Selection Property
Validation Focus
PKCα pathway inhibitor design
Reported PKCα interaction context
SAR interpretation with positional isomer review
CNS permeability research
Moderate lipophilicity and TPSA values
Permeability-solubility balance in cell-based models
Compound library synthesis
Reported high synthetic efficiency
Yield and scalability verification
PKCα cellular signaling studies
Cell-permeability relevant properties
Cellular target engagement verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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